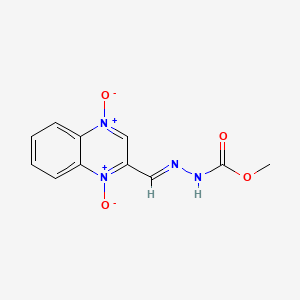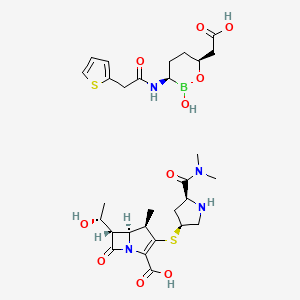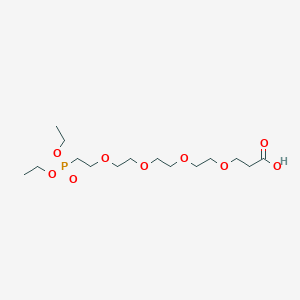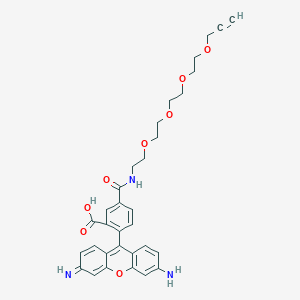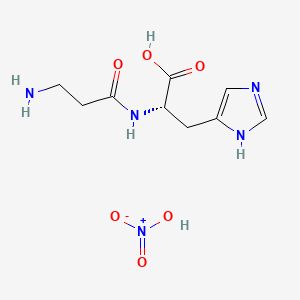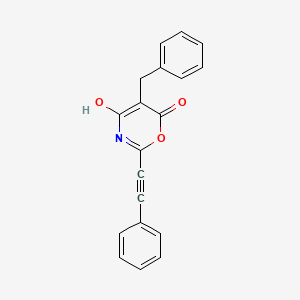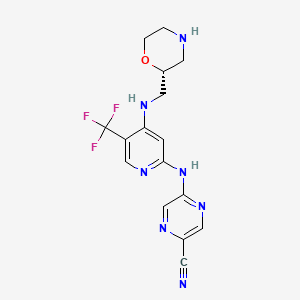
(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Overview
Description
CCT245737 is a potent inhibitor of checkpoint kinase 1 (Chk1; IC50 = 1.3 nM). It is selective for Chk1 over Chk2 (IC50 = 2,440 nM). CCT245737 inhibits G2 checkpoint arrest induced by etoposide in HT-29 colon cancer cells (IC50 = 30 nM). In vivo, CCT245737 (300 mg/kg) inhibits Chk1 autophosphorylation induced by gemcitabine in an SW620 colon cancer mouse xenograft model. It reduces tumor volume when administered alone or in combination with gemcitabine in an HT-29 mouse xenograft model. CCT245737 (150 mg/kg) reduces inguinal, brachial/axillary, and mesenteric lymph node weights in the Eμ-Myc driven transgenic mouse transplant model of lymph gland-infiltrating B cell lymphoma.
CCT245737 is a potent, selective and orally active checkpoint kinase 1 (CHK1) inhibitor. CCT245737 showed CHK1 IC50 = 1.3 nM, CHK2 IC50 = 2440 nM, G2 check point abrogation IC50 = 30 nM. Mouse F (oral)=100%. CCT245737 demonstrated a favorable physicochemical, PK, and PD-efficacy profile. The serine-threonine kinase CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA damaging chemotherapies and ionizing radiation.
Scientific Research Applications
CHK1 Inhibitor
CCT245737 is the first orally active, clinical development candidate CHK1 inhibitor . The IC 50 was 1.4nM against CHK1 enzyme and it exhibited>1,000-fold selectivity against CHK2 and CDK1 .
Enhancement of Gemcitabine and SN38 Cytotoxicity
CCT245737 potently inhibited cellular CHK1 activity (IC 50 30-220nM) and enhanced gemcitabine and SN38 cytotoxicity in multiple human tumor cell lines and human tumor xenograft models . Mouse oral bioavailability was complete (100%) with extensive tumor exposure .
Increased DNA Damage and Apoptosis
Genotoxic-induced CHK1 activity (pS296 CHK1) and cell cycle arrest (pY15 CDK1) were inhibited both in vitro and in human tumor xenografts by CCT245737, causing increased DNA damage and apoptosis .
Synergistic Anticancer Effect with Etoposide
CCT245737, when combined with etoposide, exhibited a strong synergistic anticancer effect on the chronic myeloid leukemia cell line K562 by impairing homologous recombination DNA damage repair .
Inhibition of G2/M DNA Damage Checkpoint
CCT245737 significantly prevented the G2/M arrest caused by acute exposure to etoposide .
Clinical Trials
CCT245737 has been used in a Phase I/II trial of the novel checkpoint kinase 1 (Chk1) inhibitor SRA737 given in combination with gemcitabine .
Mechanism of Action
Target of Action
CCT245737, also known as SRA737, is an orally active and selective inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA damaging chemotherapies .
Mode of Action
CCT245737 interacts with Chk1, inhibiting its activity with an IC50 of 1.3 nM . It exhibits more than 1000-fold selectivity against Chk2 and CDK1 . This interaction results in the inhibition of genotoxic-induced Chk1 activity and cell cycle arrest .
Biochemical Pathways
The inhibition of Chk1 by CCT245737 affects the DNA damage response (DDR) pathway . It impairs the G2/M DNA damage checkpoint, leading to increased DNA damage and apoptosis . It also impairs homologous recombination (HR) repair by reducing the expression of breast cancer susceptibility gene 1 (BRCA1) .
Pharmacokinetics
CCT245737 has been shown to have complete (100%) oral bioavailability in mice, indicating efficient absorption and distribution . This leads to extensive exposure of the tumor to the compound .
Result of Action
The inhibition of Chk1 by CCT245737 leads to increased DNA damage and apoptosis . It enhances the cytotoxicity of other chemotherapeutic agents like gemcitabine and SN38 in multiple human tumor cell lines and human tumor xenograft models . It also shows significant single-agent activity against a MYC-driven mouse model of B-cell lymphoma .
Action Environment
The efficacy of CCT245737 can be influenced by the genetic environment of the cancer cells. For instance, it has shown preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma . .
properties
IUPAC Name |
5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYWUUUGCNAHQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile | |
CAS RN |
1489389-18-5 | |
| Record name | SRA-737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRA-737 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SRA-737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







